4-(4-Chlorostyryl)-N,N-diphenylaniline
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Overview
Description
4-(4-Chlorostyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl-substituted aromatic amines This compound is characterized by the presence of a chlorostyryl group attached to an N,N-diphenylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorostyryl)-N,N-diphenylaniline typically involves the reaction of 4-chlorocinnamic acid with N,N-diphenylaniline under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where 4-chlorocinnamic acid is coupled with N,N-diphenylaniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorostyryl)-N,N-diphenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorostyryl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-Chlorostyryl)-N,N-diphenylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(4-Chlorostyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorostyryl)-N,N-diphenylaniline
- 4-(4-Bromostyryl)-N,N-diphenylaniline
- 4-(4-Iodostyryl)-N,N-diphenylaniline
Uniqueness
4-(4-Chlorostyryl)-N,N-diphenylaniline is unique due to the presence of the chlorostyryl group, which imparts distinct chemical and physical properties. Compared to its fluorine, bromine, and iodine analogs, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C26H20ClN |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20ClN/c27-23-17-13-21(14-18-23)11-12-22-15-19-26(20-16-22)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-20H/b12-11+ |
InChI Key |
OYPSZYCHFDMPDH-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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